molecular formula C9H14Cl2O B14439880 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride CAS No. 77979-32-9

3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B14439880
CAS No.: 77979-32-9
M. Wt: 209.11 g/mol
InChI Key: XYYNGMMBOCCNSV-UHFFFAOYSA-N
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Description

3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 1,4-dimethylcyclohexane derivatives with various substituents replacing the chlorine atom.

    Reduction Reactions: Products include 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexanal.

    Oxidation Reactions: Products include 1,4-dimethylcyclohexanecarboxylic acid or other oxidized derivatives.

Scientific Research Applications

3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1,4-dimethylcyclohexane
  • 1,4-Dimethylcyclohexane-1-carbonyl chloride
  • 3-Bromo-1,4-dimethylcyclohexane-1-carbonyl chloride

Uniqueness

3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

77979-32-9

Molecular Formula

C9H14Cl2O

Molecular Weight

209.11 g/mol

IUPAC Name

3-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H14Cl2O/c1-6-3-4-9(2,8(11)12)5-7(6)10/h6-7H,3-5H2,1-2H3

InChI Key

XYYNGMMBOCCNSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1Cl)(C)C(=O)Cl

Origin of Product

United States

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